

Comparative Crystallographic Analysis of 3-Bromo-7-Azaindole and a Halogenated Analog

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Compound of Interest

Compound Name: 3-Bromo-7-azaindole

Cat. No.: B143151

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A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of **3-Bromo-7-azaindole**, with a comparative analysis against a related halogenated derivative. This guide provides key crystallographic data, experimental protocols, and a visual workflow for structural analysis.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The addition of a halogen atom to this scaffold can significantly influence its physicochemical properties, molecular interactions, and ultimately, its biological activity. Understanding the precise three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is crucial for structure-based drug design and development.

This guide presents the available X-ray crystallographic data for **3-Bromo-7-azaindole** and compares it with its structural analog, 3-Chloro-7-azaindole. While a complete dataset for **3-Bromo-7-azaindole** is presented, this comparison allows for an insightful analysis of how different halogen substitutions can impact the crystal packing and unit cell dimensions.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for **3-Bromo-7-azaindole** and 3-Chloro-7-azaindole, highlighting the impact of halogen substitution on their crystal structures.^[1] Both molecules crystallize in the monoclinic system with the $P2_1/n$ space group, indicating similar packing strategies.^[1]

Parameter	3-Bromo-7-azaindole	3-Chloro-7-azaindole
Formula	C ₇ H ₅ BrN ₂	C ₇ H ₅ ClN ₂
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /n
a (Å)	12.6586(3)	12.3438(3)
b (Å)	3.98664(12)	3.85964(11)
c (Å)	14.1189(4)	14.4698(4)
α (°)	90	90
β (°)	100.901(2)	100.739(2)
γ (°)	90	90
Volume (Å ³)	Not Reported	677.31(3)
Z	4	4

Data for **3-Bromo-7-azaindole** and 3-Chloro-7-azaindole sourced from a comparative study on halogenated 7-azaindoles.[\[1\]](#)

In the crystal structures of both 3-halogenated 7-azaindoles, the molecules form centrosymmetric dimers through dual N-H...N hydrogen bonds, a common motif for this class of compounds.[\[1\]](#)

Experimental Protocols

The determination of the crystal structure for small molecules like **3-Bromo-7-azaindole** and its analogs involves a standardized workflow.

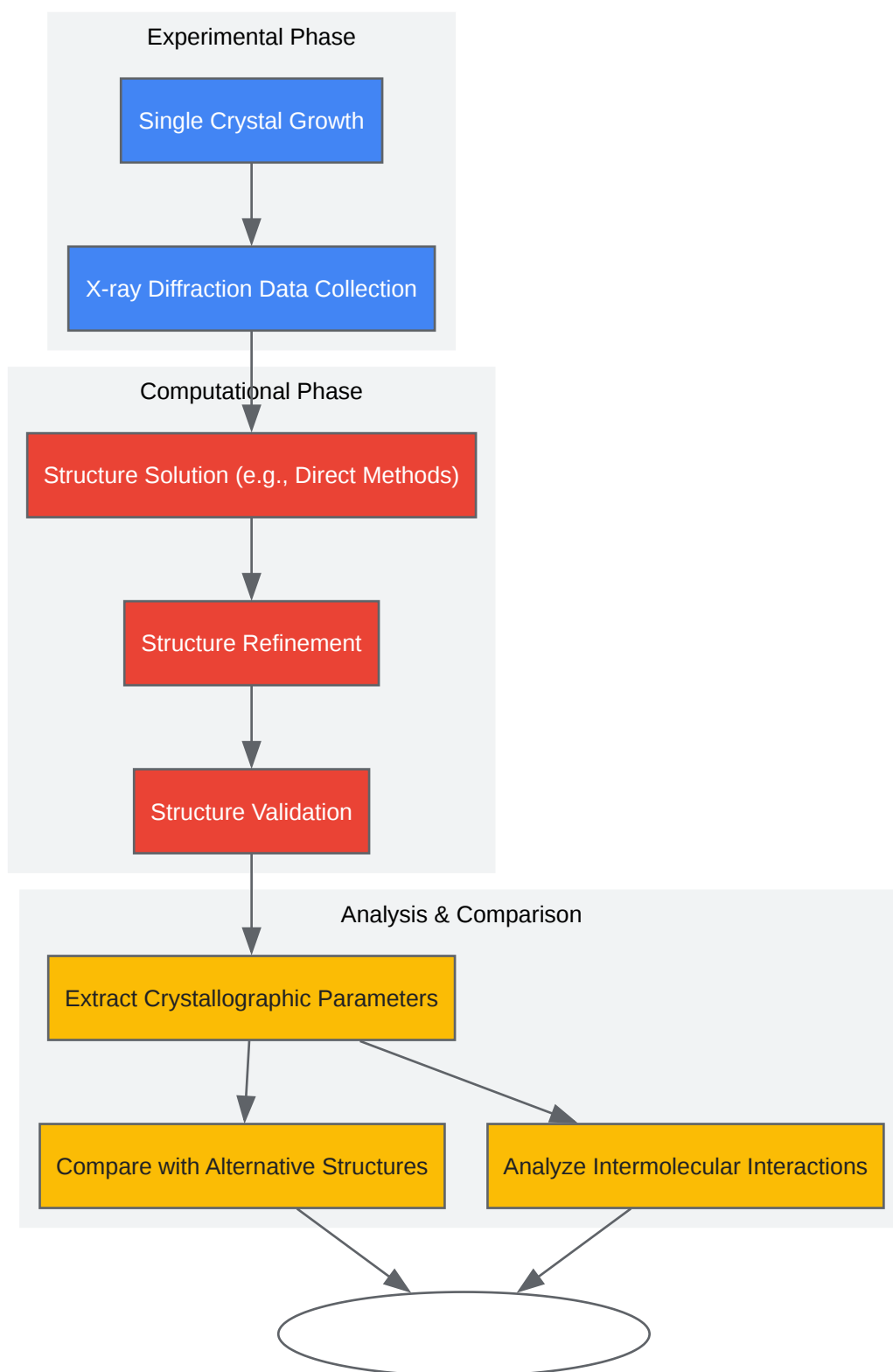
Single Crystal X-ray Diffraction (SC-XRD)

- **Crystal Growth:** High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents may be screened to find the optimal conditions.

- **Crystal Mounting:** A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant to prevent ice formation during data collection at low temperatures.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (commonly to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded on a detector.
- **Data Reduction:** The collected diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as polarization and absorption.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details.
- **Data Deposition:** The final crystal structure data, typically in the form of a Crystallographic Information File (CIF), is deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the scientific community.

Crystallographic Analysis Workflow

The logical flow of determining and analyzing a crystal structure is depicted below. This process begins with a quality crystal and proceeds through data collection and refinement to the final structural analysis.



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References

- 1. researchgate.net [researchgate.net]
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